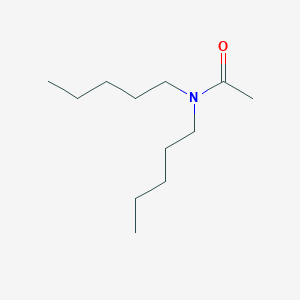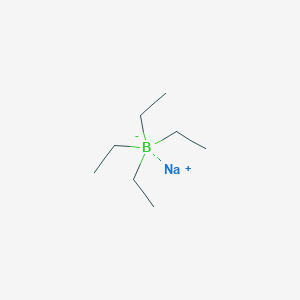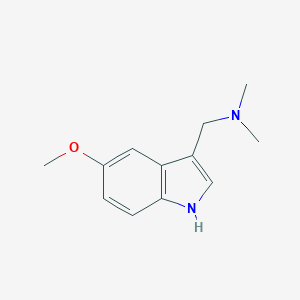
Triethoxy(naphthalen-1-yl)silane
Vue d'ensemble
Description
Triethoxy(naphthalen-1-yl)silane is a chemical compound with the CAS Number: 17938-06-6 and a molecular weight of 290.43 . It has the IUPAC name triethoxy (1-naphthyl)silane .
Molecular Structure Analysis
The molecular formula of Triethoxy(naphthalen-1-yl)silane is C16H22O3Si . The InChI code is 1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
Triethoxy(naphthalen-1-yl)silane has a density of 1.0476 . Its boiling point is 121-3°C/0.1mmHg . The vapor pressure is 0.000208mmHg at 25°C , and the refractive index is 1.5273 .Applications De Recherche Scientifique
Foaming and Moisture Crosslinking
Triethoxy(naphthalen-1-yl)silane is used in the foaming and moisture crosslinking of ethylene–propylene–diene terpolymer . The process involves grafting the silane onto the terpolymer matrix, followed by foaming with azodicarbonamide as the blowing agent . The foams are then immersed in a water bath to achieve moisture crosslinking . This process improves the mechanical properties of the foam and allows it to bear large deformation and show a high energy-absorption effect .
Polymer Composites and Coatings
The compound is used in the creation of polymer composites and coatings . It is used as a silane coupling agent, which improves the adhesion of the inorganic/polymer interface . This is particularly useful in the creation of composites with high surface area, allowing for a wide range of applications .
Surface Modification
Triethoxy(naphthalen-1-yl)silane is used for surface modification . The silane coupling agent introduces functional groups onto the surfaces of particles, improving their interaction with polymers . This modification method is simple and does not require special equipment .
Synthesis of Nanoparticles
The compound is used in the synthesis of nanoparticles . The silane coupling agent forms a covalent bond with the inorganic surface, which is expected to improve the adhesion of the inorganic/polymer interface .
Ligand Immobilization
Triethoxy(naphthalen-1-yl)silane is used in ligand immobilization . The silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .
Adhesion Strength Improvement
The compound is used to improve adhesion strength . The organic functional group of the silane coupling agent interacts with polymers, improving the adhesion of the inorganic/polymer interface .
Organic Polymers
Triethoxy(naphthalen-1-yl)silane is used in the creation of organic polymers . The silane coupling agent introduces functional groups onto the surfaces of particles, improving their interaction with polymers .
Hydrolysis Reactivity
The compound exhibits higher reactivity towards hydrolysis . This makes it valuable in the creation of composites-based modifications .
Safety and Hazards
Mécanisme D'action
Target of Action
Triethoxy(naphthalen-1-yl)silane is an organosilicon compound primarily used in organic synthesis as a reagent and catalyst . It is also used as a cross-linking agent for silicone rubber .
Mode of Action
The compound interacts with its targets through a process known as silylation . In this process, the silicon atom in the compound forms a bond with the target molecule, altering its chemical properties. This can facilitate various organic synthesis reactions, including electrophilic reactions and the synthesis of silylamine salts .
Biochemical Pathways
It is known that the compound can influence the course of various organic synthesis reactions through its silylation activity .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol and ether, but almost insoluble in water
Result of Action
The primary result of Triethoxy(naphthalen-1-yl)silane’s action is the facilitation of various organic synthesis reactions. By forming bonds with target molecules, it can alter their chemical properties and enable or enhance certain reactions .
Action Environment
The action of Triethoxy(naphthalen-1-yl)silane is influenced by various environmental factors. For instance, it is stable in air but reacts slowly with moisture or water . Therefore, it should be stored in an inert atmosphere and away from moisture . It is also flammable and should be kept away from open flames and high temperatures .
Propriétés
IUPAC Name |
triethoxy(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEYUFMTCHLQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC2=CC=CC=C21)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400863 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy(naphthalen-1-yl)silane | |
CAS RN |
17938-06-6 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17938-06-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)



![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)



